Cas no 30413-59-3 (2-ethynyl-3-methylpyridine)

2-Ethynyl-3-methylpyridine is a versatile heterocyclic compound featuring a pyridine core substituted with an ethynyl group at the 2-position and a methyl group at the 3-position. This structure imparts reactivity suitable for cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis. The ethynyl moiety enables efficient participation in Sonogashira and click chemistry, while the methyl group enhances stability and influences electronic properties. Its well-defined reactivity profile allows for precise functionalization in complex molecular frameworks. The compound is typically handled under inert conditions due to its sensitivity. It serves as a key intermediate in the development of bioactive molecules and advanced materials.
2-ethynyl-3-methylpyridine structure
2-ethynyl-3-methylpyridine structure
Product Name:2-ethynyl-3-methylpyridine
CAS No:30413-59-3
MF:C8H7N
MW:117.147881746292
MDL:MFCD13175242
CID:1110568
PubChem ID:13400632
Update Time:2025-10-28

2-ethynyl-3-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-ethynyl-3-methyl-Pyridine
    • 2-ETHYNYL-3-METHYLPYRIDINE
    • DTXSID00539547
    • Pyridine, 2-ethynyl-3-methyl-
    • CS-0180959
    • SCHEMBL1173370
    • 30413-59-3
    • DB-377368
    • MFCD13175242
    • EN300-1699778
    • AKOS026675512
    • PS-5386
    • 2-ethynyl-3-methylpyridine
    • MDL: MFCD13175242
    • Inchi: 1S/C8H7N/c1-3-8-7(2)5-4-6-9-8/h1,4-6H,2H3
    • InChI Key: RHZFYNCENJWVQW-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C)C=1C#C

Computed Properties

  • Exact Mass: 117.057849228g/mol
  • Monoisotopic Mass: 117.057849228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 12.9Ų

2-ethynyl-3-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029189323-250mg
2-Ethynyl-3-methylpyridine
30413-59-3 97%
250mg
$155.15 2023-09-02
Alichem
A029189323-1g
2-Ethynyl-3-methylpyridine
30413-59-3 97%
1g
$410.31 2023-09-02
Alichem
A029189323-5g
2-Ethynyl-3-methylpyridine
30413-59-3 97%
5g
$1079.10 2023-09-02
TRC
B126123-10mg
2-ethynyl-3-methylpyridine
30413-59-3
10mg
$ 50.00 2022-06-01
TRC
B126123-50mg
2-ethynyl-3-methylpyridine
30413-59-3
50mg
$ 95.00 2022-06-01
TRC
B126123-100mg
2-ethynyl-3-methylpyridine
30413-59-3
100mg
$ 135.00 2022-06-01
Matrix Scientific
189110-5g
2-Ethynyl-3-methylpyridine
30413-59-3
5g
$1200.00 2023-09-07
Matrix Scientific
189110-10g
2-Ethynyl-3-methylpyridine
30413-59-3
10g
$2340.00 2023-09-07
Matrix Scientific
189110-25g
2-Ethynyl-3-methylpyridine
30413-59-3
25g
$5364.00 2023-09-07
Apollo Scientific
OR53007-250mg
2-Ethynyl-3-methylpyridine
30413-59-3
250mg
£155.00 2025-02-20

2-ethynyl-3-methylpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:30413-59-3)2-ethynyl-3-methylpyridine
Order Number:A1232324
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:37
Price ($):1228/416/208
Email:sales@amadischem.com

Additional information on 2-ethynyl-3-methylpyridine

Professional Introduction to 2-Ethynyl-3-methylpyridine (CAS No. 30413-59-3)

2-Ethynyl-3-methylpyridine, with the chemical identifier CAS No. 30413-59-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry and material science. The presence of both an ethynyl group and a methyl substituent on a pyridine backbone imparts unique reactivity and functional properties, making it a valuable building block for synthesizing more complex molecules.

The compound's molecular structure, characterized by a pyridine ring substituted at the 2-position with an ethynyl group and at the 3-position with a methyl group, endows it with distinct electronic and steric properties. These features are particularly useful in designing molecules that interact selectively with biological targets. In recent years, there has been growing interest in exploring the pharmacological potential of such pyridine derivatives, especially in the context of developing novel therapeutic agents.

One of the most compelling aspects of 2-Ethynyl-3-methylpyridine is its utility as a precursor in the synthesis of various pharmacologically active compounds. The ethynyl functionality, for instance, can undergo diverse chemical transformations, including metal-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in drug discovery to construct biaryl structures. Similarly, the methyl group at the 3-position can serve as a handle for further functionalization via nucleophilic substitution or elimination reactions.

Recent studies have highlighted the role of 2-Ethynyl-3-methylpyridine in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. For example, derivatives of this compound have been investigated for their potential to modulate kinases and other enzymes implicated in cancer metabolism. The pyridine core is particularly well-suited for interactions with proteins due to its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for drug-receptor binding affinity.

The synthetic accessibility of 2-Ethynyl-3-methylpyridine also contributes to its appeal in pharmaceutical research. It can be readily prepared through established synthetic routes, often starting from commercially available pyridine derivatives. This ease of synthesis allows researchers to rapidly explore structural variations and optimize lead compounds for drug development without significant logistical challenges.

In addition to its pharmaceutical applications, 2-Ethynyl-3-methylpyridine has shown promise in material science, particularly in the development of organic electronic materials. The compound's ability to form stable conjugated systems makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced materials where electron-rich aromatic systems are desired.

The electronic properties of 2-Ethynyl-3-methylpyridine, influenced by the presence of both electron-withdrawing and electron-donating groups on the pyridine ring, make it an interesting candidate for tuning charge transport properties in electronic devices. Researchers have explored its incorporation into π-conjugated polymers and small molecules to enhance device performance metrics such as efficiency and stability.

The compound's reactivity also extends to its potential use as a ligand in coordination chemistry. The ethynyl group can act as a coordinating site for transition metals, facilitating catalytic transformations that are otherwise challenging to achieve under mild conditions. Such metal complexes have been explored for their roles in cross-coupling reactions, hydrogenation processes, and even as catalysts for organic synthesis.

In conclusion, 2-Ethynyl-3-methylpyridine (CAS No. 30413-59-3) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics, while its synthetic versatility also positions it as a key component in advanced materials research. As our understanding of its chemical behavior continues to evolve, so too will its role in driving innovation both in academia and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:30413-59-3)2-ethynyl-3-methylpyridine
A1232324
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1228/416/208
Email